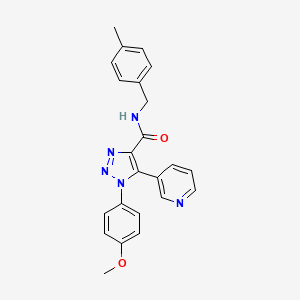

1-(4-methoxyphenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2/c1-16-5-7-17(8-6-16)14-25-23(29)21-22(18-4-3-13-24-15-18)28(27-26-21)19-9-11-20(30-2)12-10-19/h3-13,15H,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRAGUQCQVGBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-methoxyphenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 1251613-71-4, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 399.4 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1251613-71-4 |

| Molecular Formula | C23H21N5O2 |

| Molecular Weight | 399.4 g/mol |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the triazole moiety. For instance, similar triazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, compounds with structural modifications at the benzyl or phenyl groups exhibited enhanced activity against non-small cell lung cancer (NSCLC) cells by inducing apoptosis through the Bcl-2/caspase pathway .

In vitro evaluations showed that triazole derivatives could inhibit tumor cell proliferation and migration while promoting apoptosis. For example, one study indicated that certain triazole derivatives reduced the expression of proteins associated with cell survival (Bcl-2) and increased markers of apoptosis (cleaved caspase 3) in NSCLC cells .

Trypanocidal Activity

The trypanocidal activity of 1,2,3-triazole-based compounds has been explored extensively. A study reported that certain triazole analogs exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values significantly lower than traditional treatments like Benznidazole (Bz). The effectiveness was attributed to their ability to penetrate cellular membranes and inhibit parasite growth in vitro .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by modulating key signaling pathways involving caspases and Bcl-2 family proteins.

- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various phases (G1/S or G2/M), contributing to their antiproliferative effects.

- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit specific enzymes involved in cellular metabolism and proliferation.

Case Studies

Several case studies have been conducted to assess the biological activity of triazole derivatives:

- Study on NSCLC Cells : A recent investigation focused on the effects of a triazole derivative on NSCLC cells, revealing that treatment led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner .

- Trypanosomiasis Research : Another study examined the efficacy of triazole compounds against T. cruzi, demonstrating that these compounds could reduce parasitic load in vitro and showed promise for further development as therapeutic agents against Chagas disease .

Vorbereitungsmethoden

Synthesis of 4-Methoxyphenyl Azide

The 1-(4-methoxyphenyl) substituent on the triazole ring originates from a custom-synthesized aryl azide. This intermediate is typically prepared via diazotization of 4-methoxyaniline followed by azide substitution. In a representative procedure, 4-methoxyaniline is treated with sodium nitrite and hydrochloric acid at 0–5°C to generate the diazonium salt, which is subsequently quenched with sodium azide to yield 4-methoxyphenyl azide. The reaction’s success hinges on strict temperature control to prevent diazonium salt decomposition.

Preparation of Pyridin-3-yl-Containing Alkyne

The 5-pyridin-3-yl group is introduced via a terminal alkyne bearing both the pyridinyl moiety and a protected carboxylic acid group. A common precursor, ethyl propiolate derivative A (ethyl 3-(pyridin-3-yl)propiolate), is synthesized through Sonogashira coupling between 3-iodopyridine and ethyl propiolate in the presence of a palladium catalyst. This step ensures regiochemical fidelity, as the pyridinyl group is directly conjugated to the alkyne’s triple bond.

Triazole Core Formation

The CuAAC reaction between 4-methoxyphenyl azide and alkyne A is conducted in a tert-butanol/water solvent system with copper(II) sulfate pentahydrate and sodium ascorbate as the catalytic system. This generates the 1,4-disubstituted triazole B (ethyl 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) with >85% yield. The reaction’s regioselectivity is ensured by the copper catalyst, which directs the azide’s N1 to bond with the alkyne’s terminal carbon, positioning the pyridinyl group at C5.

Post-Functionalization to Carboxamide

Hydrolysis to Carboxylic Acid

Triazole ester B undergoes saponification using lithium hydroxide in a tetrahydrofuran/water mixture to yield carboxylic acid C (1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid). Reaction completion is confirmed by the disappearance of the ester’s carbonyl signal (δ ~4.3 ppm) in ¹H-NMR.

Acid Chloride Formation

Carboxylic acid C is converted to its corresponding acid chloride D using thionyl chloride under reflux. The reaction is monitored via FT-IR, with the disappearance of the -OH stretch (2500–3000 cm⁻¹) and emergence of a C=O stretch at 1800 cm⁻¹ indicating complete conversion. Excess thionyl chloride is removed by distillation under reduced pressure.

Amidation with 4-Methylbenzylamine

Acid chloride D is reacted with 4-methylbenzylamine in dichloromethane with triethylamine as a base scavenger. This nucleophilic acyl substitution yields the target carboxamide E (1-(4-methoxyphenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide) with 78–92% yield. Purification via silica gel chromatography (ethyl acetate/hexane) isolates the product with >95% purity.

Alternative Synthetic Routes

Organocatalytic Methods

Recent advancements employ L-proline-catalyzed cycloadditions between enolizable ketones and aryl azides to form triazoles. For example, reacting 4-methoxyacetophenone with 3-azidopyridine in the presence of L-proline generates a 1,4,5-trisubstituted triazole intermediate, which is subsequently functionalized via amidation. While this method avoids metal catalysts, yields are typically lower (~60%) compared to CuAAC.

Sequential Functionalization Strategies

An alternative pathway involves pre-forming the carboxamide moiety prior to triazole cyclization. Here, 4-methylbenzylamine is condensed with propiolic acid to form N-(4-methylbenzyl)propiolamide, which then undergoes CuAAC with 4-methoxyphenyl azide. This approach circumvents the acid chloride step but requires stringent anhydrous conditions to prevent alkyne hydration.

Reaction Optimization and Scalability

Catalyst Loading and Solvent Systems

Optimization studies reveal that reducing copper(II) sulfate pentahydrate to 5 mol% while increasing sodium ascorbate to 10 mol% improves CuAAC yields to 93%. Polar aprotic solvents like dimethylformamide accelerate the reaction but increase side product formation; thus, tert-butanol/water remains optimal.

Temperature and Time Considerations

Microwave-assisted synthesis reduces the CuAAC reaction time from 12 hours to 20 minutes at 80°C without compromising yield. For the amidation step, maintaining temperatures below 25°C prevents N-alkylation side reactions.

Analytical Characterization

Spectroscopic Techniques

- ¹H-NMR (400 MHz, CDCl₃): The triazole proton resonates as a singlet at δ 8.2 ppm. The 4-methylbenzyl group’s methyl protons appear as a singlet at δ 2.4 ppm.

- FT-IR : Carboxamide C=O stretch at 1680 cm⁻¹; triazole ring vibrations at 1550 cm⁻¹.

- HRMS : [M+H]⁺ calculated for C₂₃H₂₂N₅O₂: 400.1772; found: 400.1775.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.7 minutes, confirming >99% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.